molecular formula C18H16BrN5O2 B10949469 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-1H-benzimidazol-2-yl)furan-2-carboxamide

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-1H-benzimidazol-2-yl)furan-2-carboxamide

Cat. No.: B10949469
M. Wt: 414.3 g/mol
InChI Key: VLZDJVNPQLEMNC-UHFFFAOYSA-N
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Description

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-FURAMIDE is a complex organic compound that features a combination of pyrazole, benzimidazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-FURAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and benzimidazole intermediates, followed by their coupling with the furan moiety.

    Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromo substituent.

    Synthesis of Benzimidazole Intermediate: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Coupling Reaction: The final step involves the coupling of the pyrazole and benzimidazole intermediates with the furan moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-FURAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole and furan moieties.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the benzimidazole and furan rings.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to the presence of bioactive moieties like pyrazole and benzimidazole.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, given its potential interactions with biomolecules.

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-FURAMIDE is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the pyrazole and benzimidazole rings suggests potential binding to nucleic acids or proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-FURAMIDE
  • 5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-FURAMIDE

Uniqueness

The uniqueness of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-FURAMIDE lies in the specific combination of its functional groups, which can confer unique chemical and biological properties. The bromo substituent on the pyrazole ring, for example, can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C18H16BrN5O2

Molecular Weight

414.3 g/mol

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-(1-ethylbenzimidazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C18H16BrN5O2/c1-2-24-15-6-4-3-5-14(15)21-18(24)22-17(25)16-8-7-13(26-16)11-23-10-12(19)9-20-23/h3-10H,2,11H2,1H3,(H,21,22,25)

InChI Key

VLZDJVNPQLEMNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br

Origin of Product

United States

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